molecular formula C9H8FN3 B1392532 5-Fluoro-2-methylquinazolin-7-amine CAS No. 1243073-66-6

5-Fluoro-2-methylquinazolin-7-amine

Cat. No. B1392532
M. Wt: 177.18 g/mol
InChI Key: CGXAUKJTMJFEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Quinazolinones, including 5-Fluoro-2-methylquinazolin-7-amine, have a double-ring structure with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . For a detailed molecular structure analysis, tools like MolView and ChemSpider can be used.

Scientific Research Applications

Antidepressant-like Effects

5-Fluoro-2-methylquinazolin-7-amine and its derivatives have been studied for their potential antidepressant-like effects. For instance, 7-fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, demonstrated antidepressant-like action in mice, mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014). Another study found that 7-Fluoro-1,3-diphenylisoquinoline-1-amine reversed the reduction in self-care behavior induced by maternal separation stress in rats by modulating glutamatergic/GABAergic systems (Pesarico et al., 2017).

Antibacterial Properties

Quinazolin-7-amine derivatives have been explored for their antibacterial properties. A study on new 8-nitrofluoroquinolone derivatives found them to exhibit interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).

Anticancer Potential

The compound has shown promise in cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, was identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives also revealed their effectiveness against human breast tumor cell lines (Zhang et al., 2007).

Other Applications

  • Molecular Docking for Anticancer Properties: Indole-aminoquinazolines, derived from quinazolin-7-amine, showed significant cytotoxicity against various cancer cell lines and were studied through molecular docking (Mphahlele et al., 2018).
  • Neuroimaging: [18 F]MK-6240, a novel PET radiopharmaceutical for detecting human neurofibrillary tangles, has been successfully synthesized for human PET studies (Collier et al., 2017).

properties

IUPAC Name

5-fluoro-2-methylquinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXAUKJTMJFEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=CC(=CC2=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylquinazolin-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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